molecular formula C14H12N4O B2720164 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034602-88-3

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No. B2720164
CAS RN: 2034602-88-3
M. Wt: 252.277
InChI Key: WAMWNSTXMPWOOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups can affect the course of the Dimroth rearrangement .

Scientific Research Applications

Histone Deacetylase Inhibition

A study highlighted the synthesis and evaluation of a benzamide derivative bearing a cyanopyridyl moiety as a potent histone deacetylase (HDAC) inhibitor. This compound demonstrated significant anti-proliferative activity in cell-based assays, indicating its potential for cancer treatment applications (Andrews et al., 2008).

Antimicrobial Activity

Another research focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting their utility in developing new antimicrobial agents (Hossan et al., 2012).

Melanoma Cytotoxicity

A particular study on benzamide derivatives conjugated with alkylating cytostatics revealed selective cytotoxicity towards melanotic melanoma, emphasizing the potential for targeted drug delivery systems in melanoma therapy (Wolf et al., 2004).

Antibiotic and Antibacterial Drugs Synthesis

Research into the synthesis of new antibiotic and antibacterial drugs involved thiophene-2-carboxamide derivatives, demonstrating the wide-ranging biological activities of pyrimidine compounds and highlighting their importance in drug development (Ahmed, 2007).

Green Chemistry Approach to Pharmacophores Synthesis

A catalytic four-component reaction was reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class of pharmacologically important compounds. This method represents a green chemistry approach, characterized by reduced catalyst loading and easy purification, showing the evolution towards more sustainable practices in chemical synthesis (Shi et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of This compound It’s known that similar compounds undergo processes like the dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds are known to affect a variety of biological activities , suggesting that this compound could also interact with multiple pathways.

Result of Action

The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit a variety of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that numerous factors can affect the course of reactions involving similar compounds , suggesting that environmental factors could also influence the action of this compound.

properties

IUPAC Name

3-cyano-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-7-11-2-1-3-13(6-11)14(19)18-5-4-12-8-16-10-17-9-12/h1-3,6,8-10H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWNSTXMPWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC2=CN=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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